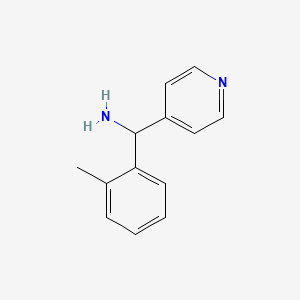

C-Pyridin-4-yl-C-o-tolyl-methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

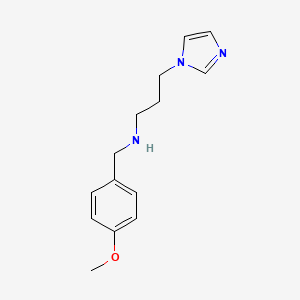

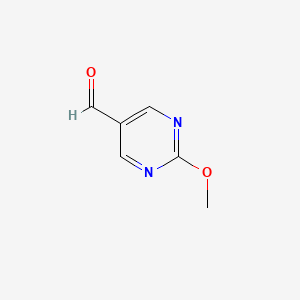

“C-Pyridin-4-yl-C-o-tolyl-methylamine” is a chemical compound with the molecular formula C13H14N2 . It is often used in proteomics research .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 271.19 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用

Copper-Catalyzed C-N Bond Cleavage and Pyridine Derivative Construction

A study by Huang et al. (2013) demonstrates the efficiency of copper-catalyzed C-N bond cleavage of aromatic methylamines to construct pyridine derivatives. This approach offers a broad range of 2,4,6-trisubstituted pyridines with up to 95% yield from simple and readily available materials. Particularly, when pyridin-2-yl methylamine was used, α-alkylation of ketones occurred, leading to β-(pyridin-2-yl) ketones instead of the expected pyridines, showing a novel application in synthetic chemistry (Huang, Ji, Wu, Huang, & Jiang, 2013).

Rhodium-Catalyzed Methylation of Pyridines

Grozavu et al. (2020) explored a catalytic method that directly introduces a methyl group onto the pyridine aromatic ring, leveraging methanol and formaldehyde as key reagents. This method capitalizes on the interplay between aromatic and non-aromatic compounds, allowing pyridines to become nucleophilic after activation by reduction. The process facilitates mono or double methylation at the C-3/5 positions of C-4 functionalized pyridines, highlighting an innovative strategy in the modification of pyridine derivatives (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Metal-Free C-O and C-N Bond-Cleaving

Li et al. (2017) presented a novel approach for synthesizing N-substituted pyridones and 2-substituted pyridines via regioselective metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridiniums. This methodology, supported by quantum chemistry calculations, showcases the potential for creating heterocyclic structures with significant efficiency and selectivity, offering a valuable tool for the development of pyridine-based compounds (Li, Xue, Yang, Feng, Liu, Zhang, Zhu, Xu, Hall, Zhao, Shi, & Zhu, 2017).

Selective Noradrenaline Reuptake Inhibitors

Fish et al. (2008) identified [4-(Phenoxy)pyridin-3-yl]methylamines as a new series of selective noradrenaline reuptake inhibitors. Through structural-activity relationships, they demonstrated that potent NRI activity could be achieved with specific substitutions, suggesting the potential of pyridine derivatives in therapeutic applications (Fish, Ryckmans, Stobie, & Wakenhut, 2008).

作用機序

将来の方向性

特性

IUPAC Name |

(2-methylphenyl)-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUGKKIZGXGYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390009 |

Source

|

| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-76-7 |

Source

|

| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

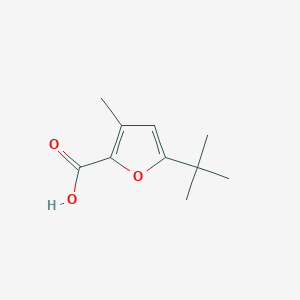

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

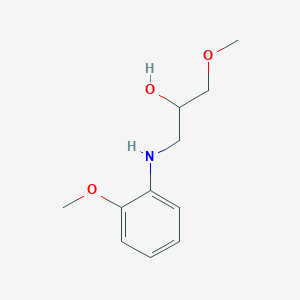

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

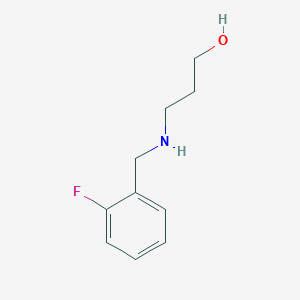

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)